2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
CAS No.: 1428357-06-5
Cat. No.: VC6997841
Molecular Formula: C18H22FN3OS2
Molecular Weight: 379.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428357-06-5 |
|---|---|
| Molecular Formula | C18H22FN3OS2 |
| Molecular Weight | 379.51 |
| IUPAC Name | 2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H22FN3OS2/c1-21-11-8-20-18(21)25-12-14-6-9-22(10-7-14)17(23)13-24-16-4-2-15(19)3-5-16/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3 |
| Standard InChI Key | OBGSIPCTRBKHES-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone, reflects its multicomponent architecture. Key constituents include:
-
A 4-fluorophenylthio group attached to a ketone backbone.
-
A piperidine ring substituted with a methylimidazole-thiomethyl side chain.
The presence of sulfur atoms in both thioether linkages and the imidazole ring enhances potential for hydrophobic interactions and redox activity .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1428357-06-5 |
| Molecular Formula | C₁₈H₂₂FN₃OS₂ |
| Molecular Weight | 379.51 g/mol |
| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
| InChIKey | OBGSIPCTRBKHES-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Comparative Analysis with Structural Analogs
The compound shares motifs with bioactive imidazole derivatives (Table 2), though its larger molecular weight (379.51 vs. 332.4–443.5 g/mol) suggests unique pharmacokinetic profiles .
Table 2: Structural and Functional Analogues
| Compound Name | Molecular Weight (g/mol) | Key Differences |
|---|---|---|
| 2-((1-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | 332.4 | Isoxazole acetamide substituent |
| 2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | 443.5 | Indolinone and p-tolyl groups |
| 2-(2,4-Dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone | 414.3 | Dichlorophenoxy vs. fluorophenylthio |
Physicochemical and Stability Profiles
Solubility and Reactivity
Experimental solubility data remain unreported, but the compound’s logP (estimated 3.1–3.5) predicts moderate lipophilicity, favoring membrane permeability. The thioether and ketone groups may confer susceptibility to oxidative degradation, necessitating stability studies under varied pH and temperature conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹, ν(C-F) ~1100 cm⁻¹, and ν(S-C) ~600 cm⁻¹.
-
¹H NMR: Distinct signals for the piperidine protons (δ 1.5–3.0 ppm), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and imidazole protons (δ 7.5–8.5 ppm).
Research Challenges and Future Directions
Data Gaps and Limitations
-
Absence of in vitro/in vivo data: No published studies on cytotoxicity, bioavailability, or metabolic stability.
-
Synthetic scalability: Multi-step synthesis may hinder large-scale production.
Recommended Studies
-
ADMET profiling: Assess absorption, distribution, and toxicity using in vitro models.
-
Target deconvolution: Employ chemical proteomics to identify binding partners.
-
Analog optimization: Explore substituent effects on potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume